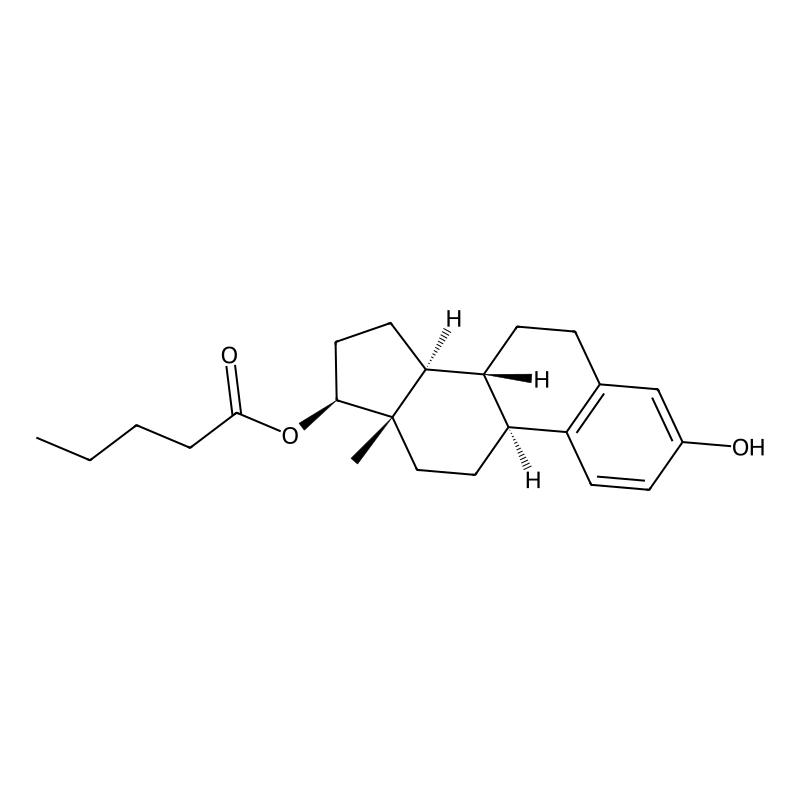

Estradiol Valerate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Estradiol valerate is a synthetic C17-pentanoate (valerate) ester prodrug of 17β-estradiol. In procurement and formulation, its primary utility lies in its enhanced lipophilicity compared to unesterified estradiol, which facilitates its dissolution in pharmaceutical-grade oils (such as sesame or castor oil) for sustained-release intramuscular depot injections. Upon administration, it is cleaved by esterases to release native 17β-estradiol. It is a critical raw material for long-acting hormone replacement therapies, combined oral contraceptives with reduced hepatic impact, and in vivo reproductive research models [1].

Substituting unesterified 17β-estradiol for estradiol valerate in oil-based injectables fails due to base estradiol's low lipid solubility and rapid systemic clearance, which prevents the formation of a sustained-release depot. Conversely, substituting other esters, such as estradiol cypionate, fundamentally alters the pharmacokinetic release profile; cypionate exhibits a significantly delayed time to peak concentration (Tmax) and a longer terminal half-life, requiring complete reformulation and dosing schedule adjustments. Furthermore, substituting synthetic analogs like ethinylestradiol in oral formulations introduces severe hepatic metabolic burdens, drastically upregulating sex hormone-binding globulin (SHBG) and altering hemostatic parameters[1].

Enhanced Lipophilicity for High-Concentration Oil Depot Formulations

Estradiol valerate features a pentanoate ester group that significantly increases its partition coefficient compared to unesterified 17β-estradiol. While base estradiol has a LogP of approximately 4.0 and poor solubility in vegetable oils, estradiol valerate possesses a LogP of ~5.6 to 6.0, allowing it to achieve high solubility in carrier oils like sesame and castor oil. This enables the manufacturing of depot injectables at concentrations up to 40 mg/mL, which is impossible with the base compound [1].

| Evidence Dimension | Lipophilicity (LogP) and Oil Solubility |

| Target Compound Data | Estradiol valerate: LogP ~5.6-6.0; supports up to 40 mg/mL in oil formulations |

| Comparator Or Baseline | 17β-estradiol (base): LogP ~4.0; poor oil solubility (<5 mg/mL) |

| Quantified Difference | ~1.5-2.0 log unit increase in lipophilicity, enabling high-concentration depot formulation |

| Conditions | Standard partition coefficient modeling and pharmaceutical oil formulation limits |

Procuring the valerate ester is strictly required for manufacturing high-concentration, sustained-release oil-based injectables.

Accelerated Peak Serum Concentration in Depot Injections

When formulating sustained-release intramuscular injections, the choice of ester dictates the release kinetics. Following a 5 mg intramuscular injection in oil, estradiol valerate reaches peak serum concentrations (Tmax) in approximately 2 days with a terminal half-life of 4-5 days. In contrast, estradiol cypionate demonstrates a delayed Tmax of ~4 days and an extended half-life of ~8 days. This makes estradiol valerate the preferred precursor when a faster onset of peak therapeutic levels is required [1].

| Evidence Dimension | Time to Peak Plasma Concentration (Tmax) and Half-life |

| Target Compound Data | Estradiol valerate: Tmax ~2 days, Half-life ~4-5 days |

| Comparator Or Baseline | Estradiol cypionate: Tmax ~4 days, Half-life ~8 days |

| Quantified Difference | 50% reduction in time to peak concentration and shorter terminal half-life |

| Conditions | 5 mg single intramuscular injection in oil vehicle |

Buyers must select estradiol valerate over cypionate when the target application or therapeutic model requires a rapid peak onset rather than a prolonged, flat release curve.

Reduced Hepatic Metabolic Burden in Oral Formulations

In oral formulations, synthetic estrogens like ethinylestradiol (EE) cause profound upregulation of hepatic protein synthesis. In a comparative clinical study of combined oral formulations, an EE-based regimen increased Sex Hormone-Binding Globulin (SHBG) levels by 385%. In contrast, an estradiol valerate-based regimen increased SHBG by only 56%. This demonstrates that estradiol valerate acts as a bioidentical prodrug with a drastically reduced hepatic footprint compared to synthetic analogs [1].

| Evidence Dimension | Hepatic SHBG Induction |

| Target Compound Data | Estradiol valerate (with dienogest): +56% SHBG increase |

| Comparator Or Baseline | Ethinylestradiol (with dienogest): +385% SHBG increase |

| Quantified Difference | 85% lower induction of hepatic SHBG synthesis |

| Conditions | 9-week continuous oral administration in healthy ovulatory women |

Formulators and researchers prioritize estradiol valerate over ethinylestradiol to minimize hepatic toxicity, thrombotic risk markers, and systemic metabolic disruption.

High-Concentration Oil-Based Depot Injectables

Because of its high lipophilicity (LogP ~5.6-6.0) and excellent solubility in carrier oils like sesame or castor oil, estradiol valerate is the optimal API for manufacturing long-acting intramuscular depot formulations (e.g., 10-40 mg/mL). Unesterified estradiol cannot be used for this purpose due to poor solubility and rapid clearance [1].

Oral Formulations Requiring Low Hepatic Impact

For developers of oral hormone therapies or contraceptives, estradiol valerate serves as a prodrug to bioidentical 17β-estradiol, avoiding the severe hepatic protein induction (e.g., massive SHBG spikes) associated with synthetic analogs like ethinylestradiol. This makes it ideal for safer, long-term oral dosing regimens [2].

In Vivo Sustained-Estrogen Research Models

In laboratory settings requiring stable, elevated estrogen levels over 1-2 weeks (such as polycystic ovary syndrome (PCOS) induction models in rats), a single injection of estradiol valerate provides a reliable, predictable pharmacokinetic curve with a faster peak than cypionate, eliminating the need for daily dosing of base estradiol .

References

- [1] U.S. Food and Drug Administration (FDA). DELESTROGEN (estradiol valerate injection, USP) Prescribing Information.

- [2] Kangasniemi M, et al. Estradiol Valerate vs Ethinylestradiol in Combined Oral Contraceptives: Effects on the Pituitary-Ovarian Axis. J Clin Endocrinol Metab. 2022;107(7):e3008-e3017.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (21.18%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H351 (49.41%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (96.47%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (28.24%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H413 (29.41%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Drug Classes

Pharmacology

Estradiol Valerate is the parenterally-administered synthetic valerate ester of estradiol, a steroid sex hormone vital to the maintenance of fertility and secondary sexual characteristics in females. As the primary, most potent estrogen hormone produced by the ovaries, estradiol binds to and activates specific nuclear receptors. This agent exhibits mild anabolic and metabolic properties, and increases blood coagulability. (NCI04)

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Estrogen like receptors

Estrogen receptor

NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Estradiol, estrone and estriol are excreted in the urine along with glucuronide and sulfate conjugates.

Metabolism Metabolites

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals

Dates

Facile fabrication of 17β-estradiol electrochemical sensor using polyaniline/carbon dot-coated glassy carbon electrode with synergistically enhanced electrochemical stability

Preeyanuch Supchocksoonthorn, Ma Concepcion Alvior Sinoy, Mark Daniel G de Luna, Peerasak PaoprasertPMID: 34517640 DOI: 10.1016/j.talanta.2021.122782

Abstract

Previous 17β-estradiol sensors required expensive reagents or complicated fabrication of sensing probes. In this work, a cheap, simple, and reusable electrochemical sensor based on commercially available polyaniline (PANI) and carbon dots (CDs) synthesized from iota-carrageenan was developed for the sensitive detection of 17β-estradiol. The sensor was simply prepared by drop-casting CDs/PANI composite on a glassy carbon electrode (GCE) using poly(vinylidene fluoride) as a binder. With synergistic contributions from both CDs and PANI, the CDs-PANI/GCE was much more electrochemically stable than the CDs/GCE or PANI/GCE. The CDs-PANI/GCE was sensitive to 17β-estradiol across a linear range from 0.001 to 100 μmol Lwith a detection limit of 43 nmol L

. The electrochemical measurement can be performed in 2 min and the probe can be reused for several hundred times. The CDs-PANI/GCE was selective towards 17β-estradiol against several interferences and gave excellent recovery between 94.4 and 103.7 % from real sample analysis. From intensive investigation on electron transfer process and energy levels, the oxidation reaction of 17β-estradiol occurred on the surface of CDs-PANI/GCE via favorable energy levels and dominantly surface adsorption process through π-π stacking and hydrogen bonding between 17β-estradiol and CDs/PANI. Such unique interfacial interactions also resulted in the synergistically enhanced electrochemical stability of the modified electrode.

DEHP exposure to lactating mice affects ovarian hormone production and antral follicle development of offspring

Jing-Cai Liu, Chun-Hua Xing, Yi Xu, Zhen-Nan Pan, Hao-Lin Zhang, Yu Zhang, Shao-Chen SunPMID: 34492810 DOI: 10.1016/j.jhazmat.2021.125862

Abstract

Di (2-ethylhexyl) phthalate (DEHP) is widely used as a plastic additive and it could induce reproduction defects and fertility in mammals as environmental endocrine disruptor. However, the effects and potential mechanism of DEHP exposure during lactation stage on follicular development of offspring are still unclear. In this study, we found that the total primordial follicle number and antral follicles in the suckling of mice exposed to DEHP during lactation was significantly reduced. RNA-seq analysis results showed that the transcription levels of genes related to steroid production, ovarian hormone secretion and oxidative stress were significantly changed, which led to a decrease in 17β-estradiol and an increase in oxidative stress. The proportion of DNA damage marker γH2AX in the ovary of female suckling exposed to DEHP was significantly increased. We also found an increase in the level of ovarian apoptosis, and the proliferation of ovarian granulosa cells was inhibited. These alterations also lead to abnormal spindle and chromosome misalignment during oocyte maturation. Overall, our data indicate that lactation exposure to DEHP can affect the secretion of hormones and the development of antral follicles in suckling mice by affecting the secretion pathways of ovarian hormone enzymes and oxidative stress pathway.A combined injectable contraceptive improves plasma redox status and does not induce vascular changes in female rats

Ludmilla C DO Espírito Santo Nery, Leslie C S Braz, Leticia L D M Ferreira, Flávia P Vieira, Leandro L DA Silva, Helene N H Blanc, Juliana M RaimundoPMID: 34406287 DOI: 10.1590/0001-3765202120201924

Abstract

This study aimed to investigate the effects of the combined injectable contraceptive (CIC) containing estradiol valerate (EV) and norethisterone enanthate (NET-EN) on aorta function and morphology, as well as on redox status, of female Wistar rats. Female rats (9-10 weeks of age) received intramuscular injections of CIC (0.1 mg EV plus 1 mg NET-EN) or castor oil (control group, CTL) for 8 weeks, once a week. Food intake, body weight and systolic blood pressure were measured during the treatment period. Thoracic aortic segments were prepared for isometric tension recording and morphological analysis. Redox status was evaluated by total oxidant status (TOS) and lipid peroxidation (LP) on plasma and reduced glutathione (GSH) on whole blood. CIC group presented lower food intake and lower total weight gain compared to CTL group. There was no change in systolic blood pressure, vascular response of aorta to phenylephrine and acetylcholine and aorta thickness. Plasma TOS and LP values were reduced in CIC group, although GSH was not altered. It was shown that the long-term treatment with the CIC containing EV plus NET-EN does not induce endothelial dysfunction and histomorphometric changes of vascular wall, as well as improves redox status on female Wistar rats.The effect of heat stress on proliferation, synthesis of steroids, and gene expression of duck granulosa cells

Chen Yang, Xue-Bing Huang, Shi-Jian Chen, Xiu-Jin Li, Xin-Liang Fu, Dan-Ning Xu, Yun-Bo Tian, Wen-Jun Liu, Yun-Mao HuangPMID: 34405917 DOI: 10.1111/asj.13617

Abstract

Granulosa cells (GCs) play an important role in the development of follicles. In this study, we investigate the impact of heat stress at 41°C and 43°C on duck GCs' proliferation and steroids secretion. And, the transcriptomic responses to heat treatment were examined using RNA-sequencing analysis. Digital gene expression profiling was used to screen and identify differentially expressed genes (fold change ≥ 2 and Q value < 0.05). Further, the differential expression genes (DEGs) were classified into GO categories and KEGG pathways. The results show that duck GCs blocked in the G1 phase were increased on exposure to heat stress. Meanwhile, the expression of proliferative genes, which were essential for the transition from G1 to S phase, was inhibited. At the same time, heat stress inhibited the estradiol synthesis of GCs by decreasing CYP11A1 and CYP19A1 gene expression. A total of 241 DEGs including 181 upregulated and 60 downregulated ones were identified. Transcriptome result shows that heat shock protein and CXC chemokines gene were significantly activated during heat stress. While collagenases (MMP1 and MMP13) and strome lysins (MMP3) were downregulated. And, the hedgehog signaling pathway may be a prosurvival adaptive response under heat stress. These results offer a basis for better understanding the molecular mechanism underlying lay-eggs-less in ducks under heat stress.Sex steroid hormones are associated with mortality in COVID-19 patients: Level of sex hormones in severe COVID-19

Ingeborg E van Zeggeren, Anita Boelen, Diederik van de Beek, Annemieke C Heijboer, Alexander P J Vlaar, Matthijs C Brouwer, Amsterdam UMC COVID-19 BiobankPMID: 34449505 DOI: 10.1097/MD.0000000000027072

Abstract

In patients with coronavirus disease 2019 (COVID-19), men are more severely affected than women. Multiple studies suggest that androgens might play a role in this difference in disease severity. Our objective was to assess the association between sex hormone levels and mortality in patients with severe COVID-19.We selected patients from the Amsterdam University Medical Centers COVID-19 Biobank, in which patients admitted to hospital in March and April 2020, with reverse transcription-polymerase chain reaction proven severe acute respiratory syndrome-coronavirus-2 infection, were prospectively included. Specifically, we included postmenopausal women (>55 years) and age-matched men, with a mortality of 50% in each group. Residual plasma samples were used to measure testosterone, estradiol, sex hormone binding globulin (SHBG), and albumin. We investigated the association of the levels of these hormones with mortality in men and women.We included 16 women and 24 men in March and April 2020 of whom 7 (44%) and 13 (54%), respectively, died. Median age was 69 years (interquartile range [IQR] 64-75). In men, both total and free testosterone was significantly lower in deceased patients (median testosterone 0.8 nmol/L [IQR 0.4-1.9] in deceased patients vs 3.2 nmol/L [IQR 2.1-7.5] in survivors; P < .001, and median free testosterone 33.2 pmol/L [IQR 15.3-52.2] in deceased patients vs 90.3 pmol/L [IQR 49.1-209.7] in survivors; P = .002). SHBG levels were significantly lower in both men and women who died (18.5 nmol/L [IQR 11.3-24.3] in deceased patients vs 34.0 nmol/L [IQR 25.0-48.0] in survivors; P < .001). No difference in estradiol levels was found between deceased and surviving patients.Low SHBG levels were associated with mortality rate in patients with COVID-19, and low total and free testosterone levels were associated with mortality in men. The role of testosterone and SHBG and potential of hormone replacement therapy needs further exploration in COVID-19.Associations of serum estradiol level, serum estrogen receptor-alpha level, and estrogen receptor-alpha polymorphism with male infertility: A retrospective study

Hongcheng Luo, Yanxin Huang, Mengran Han, Yanfang Pang, Pei Yu, Yujin Tang, Huixiong Yuan, Jie Li, Wencheng ChenPMID: 34398012 DOI: 10.1097/MD.0000000000026577

Abstract

Estradiol regulates spermatogenesis partly via estrogen receptor-alpha (ESRα). This study aimed to analyze the associations of serum estradiol level, serum ESRα level, and ESRα gene polymorphisms with sperm quality.This retrospective study included infertile men attending the Reproductive Center, Affiliated Hospital of Youjiang Medical University for Nationalities, and a control group without a history of fertility (October, 2016 to March, 2017). Data regarding sperm quality, serum levels of estradiol and ESRα, and rs2234693C/T genotype were extracted from the medical records. Pearson/Spearman correlations (as appropriate) between estradiol level, ESRα level, and sperm quality parameters were evaluated.The analysis included 215 men with infertility and 83 healthy controls. The infertile group had higher serum levels of estradiol (147.57 ± 35.3 vs 129.62 ± 49.11 pg/mL, P < .05) and ESRα (3.02 ± 2.62 vs 1.33 ± 0.56 pg/mL, P < .05) than the control group. For the infertile group, serum estradiol level was negatively correlated with sperm concentration, percentage of progressively motile sperm, and percentage of sperm with normal morphology (r = 0.309, 0.211, and 0.246, respectively; all P < .05). Serum estradiol and ESRα levels were lower in infertile men with normozoospermia than in those with azoospermia, oligozoospermia, mild azoospermia, or malformed spermatozoa (all P < .05). Sperm concentration, percentage of progressively motile sperm, serum ESRα level, and serum estradiol level did not differ significantly among the rs2234693 CC, CT, and TT genotypes.Elevated serum levels of estradiol and possibly ESRα might have a negative impact on sperm quality and fertility, whereas single nucleotide polymorphisms at rs2234693 of the ESRα gene had little or no effect.Genomics-guided identification of potential modulators of SARS-CoV-2 entry proteases, TMPRSS2 and Cathepsins B/L

Kartikay Prasad, Suliman Yousef AlOmar, Eman Abdullah Almuqri, Hassan Ahmed Rudayni, Vijay KumarPMID: 34407143 DOI: 10.1371/journal.pone.0256141

Abstract

SARS-CoV-2 requires serine protease, transmembrane serine protease 2 (TMPRSS2), and cysteine proteases, cathepsins B, L (CTSB/L) for entry into host cells. These host proteases activate the spike protein and enable SARS-CoV-2 entry. We herein performed genomic-guided gene set enrichment analysis (GSEA) to identify upstream regulatory elements altering the expression of TMPRSS2 and CTSB/L. Further, medicinal compounds were identified based on their effects on gene expression signatures of the modulators of TMPRSS2 and CTSB/L genes. Using this strategy, estradiol and retinoic acid have been identified as putative SARS-CoV-2 alleviation agents. Next, we analyzed drug-gene and gene-gene interaction networks using 809 human targets of SARS-CoV-2 proteins. The network results indicate that estradiol interacts with 370 (45%) and retinoic acid interacts with 251 (31%) human proteins. Interestingly, a combination of estradiol and retinoic acid interacts with 461 (56%) of human proteins, indicating the therapeutic benefits of drug combination therapy. Finally, molecular docking analysis suggests that both the drugs bind to TMPRSS2 and CTSL with the nanomolar to low micromolar affinity. The results suggest that these drugs can simultaneously target both the entry pathways of SARS-CoV-2 and thus can be considered as a potential treatment option for COVID-19.Impact of Estrogen Withdrawal and Replacement in Female Mice along the Intestinal Tract. Comparison of E2 Replacement with the Effect of a Mixture of Low Dose Pollutants

Claudie Pinteur, Benoit Julien, Nathalie Véga, Hubert Vidal, Danielle Naville, Brigitte Le Magueresse-BattistoniPMID: 34444432 DOI: 10.3390/ijerph18168685

Abstract

Postmenopausal women represent a vulnerable population towards endocrine disruptors due to hormonal deficit. We previously demonstrated that chronic exposure of ovariectomized C57Bl6/J mice fed a high-fat, high-sucrose diet to a low-dose mixture of chemicals with one dioxin, one polychlorobiphenyl, one phthalate, and bisphenol A triggered metabolic alterations in the liver but the intestine was not explored. Yet, the gastrointestinal tract is the main route by which pollutants enter the body. In the present study, we investigated the metabolic consequences of ovarian withdrawal and E2 replacement on the various gut segments along with investigating the impact of the mixture of pollutants. We showed that genes encoding estrogen receptors (Esr1, Gper1 not Esr2), xenobiotic processing genes (e.g., Cyp3a11, Cyp2b10), and genes related to gut homeostasis in the jejunum (e.g., Cd36, Got2, Mmp7) and to bile acid biosynthesis in the gut (e.g., Fgf15, Slc10a2) and liver (e.g., Abcb11, Slc10a1) were under estrogen regulation. Exposure to pollutants mimicked some of the effects of E2 replacement, particularly in the ileum (e.g., Esr1, Nr1c1) suggesting that the mixture had estrogen-mimetic activities. The present findings have important implications for the understanding of estrogen-dependent metabolic alterations with regards to situations of loss of estrogens as observed after menopause.Could Kallikrein-Related Serine Peptidase 3 Be an Early Biomarker of Environmental Exposure in Young Women?

Salvatore Raimondo, Mariacira Gentile, Giusy Esposito, Tommaso Gentile, Ida Ferrara, Claudia Crescenzo, Mariangela Palmieri, Felice Cuomo, Stefania De Filippo, Gennaro Lettieri, Marina Piscopo, Luigi MontanoPMID: 34444582 DOI: 10.3390/ijerph18168833

Abstract

Bisphenols and phthalates affect androgen receptor-mediated signaling that directly regulates Kallikrein-Related serine Peptidase 3 (KLK3) secretion, indicating that environmental factors may play a role in KLK3 secretion. With the aim of obtaining preliminary data on whether KLK3 could serve as an early marker of environmental pollution effects, in 61 and 58 healthy women living in a high environmental impact (HEI) and low environmental impact (LEI) area, respectively, serum KLK3 levels at different phases of menstrual cycle were measured. KLK3 values resulted in always being higher in the HEI group with respect to the LEI group. These differences were particularly relevant in the ovulatory phase (cycle day 12°-13°) of the menstrual cycle. The differences in KLK3 values during the three phases of the menstrual cycle were significant in the LEI group differently from the HEI group. In addition, higher progesterone levels were observed in the LEI group with respect to the HEI group in the luteal phase, indicating an opposite trend of KLK3 and progesterone in this phase of the menstrual cycle. Although changes in KLK3 could also depend on other factors, these preliminary data could be an early indication of an expanding study of the role of biomarkers in assessing early environmental effects for female reproductive health.Spectral dynamic causal modelling in healthy women reveals brain connectivity changes along the menstrual cycle

Esmeralda Hidalgo-Lopez, Peter Zeidman, TiAnni Harris, Adeel Razi, Belinda PletzerPMID: 34376799 DOI: 10.1038/s42003-021-02447-w

Abstract

Longitudinal menstrual cycle studies allow to investigate the effects of ovarian hormones on brain organization. Here, we use spectral dynamic causal modelling (spDCM) in a triple network model to assess effective connectivity changes along the menstrual cycle within and between the default mode, salience and executive control networks (DMN, SN, and ECN). Sixty healthy young women were scanned three times along their menstrual cycle, during early follicular, pre-ovulatory and mid-luteal phase. Related to estradiol, right before ovulation the left insula recruits the ECN, while the right middle frontal gyrus decreases its connectivity to the precuneus and the DMN decouples into anterior/posterior parts. Related to progesterone during the mid-luteal phase, the insulae (SN) engage to each other, while decreasing their connectivity to parietal ECN, which in turn engages the posterior DMN. When including the most confident connections in a leave-one out cross-validation, we find an above-chance prediction of the left-out subjects' cycle phase. These findings corroborate the plasticity of the female brain in response to acute hormone fluctuations and may help to further understand the neuroendocrine interactions underlying cognitive changes along the menstrual cycle.Explore Compound Types